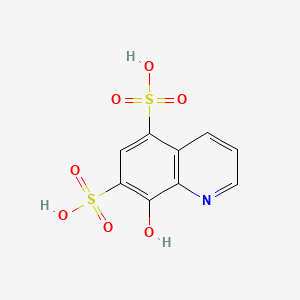
8-Hydroxyquinoline-5,7-disulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxyquinoline-5,7-disulphonic acid is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. The molecular formula of this compound is C9H7NO7S2, and it has a molecular weight of 305.28 g/mol . This compound is characterized by the presence of two sulfonic acid groups at positions 5 and 7 of the quinoline ring, which significantly enhances its solubility in water and its ability to form complexes with metal ions.
Méthodes De Préparation
The synthesis of 8-Hydroxyquinoline-5,7-disulphonic acid typically involves the sulfonation of 8-hydroxyquinoline. One common method includes the reaction of 8-hydroxyquinoline with sulfuric acid under controlled conditions to introduce the sulfonic acid groups at the desired positions . Industrial production methods may involve similar sulfonation reactions but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
8-Hydroxyquinoline-5,7-disulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
8-Hydroxyquinoline-5,7-disulphonic acid has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action of 8-Hydroxyquinoline-5,7-disulphonic acid involves its ability to chelate metal ions. This chelation disrupts metal ion-dependent processes in cells, which can lead to various biological effects. For example, in cancer cells, the chelation of iron can inhibit cell proliferation by disrupting iron-dependent enzymes and pathways . The compound’s interaction with metal ions also plays a role in its antimicrobial and antifungal activities .
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline-5,7-disulphonic acid can be compared with other derivatives of 8-hydroxyquinoline, such as:
8-Hydroxyquinoline: The parent compound, known for its antimicrobial and antifungal properties.
5,7-Dibromo-8-hydroxyquinoline: A derivative with enhanced biological activity due to the presence of bromine atoms.
8-Hydroxyquinoline-5-sulfonic acid: A similar compound with only one sulfonic acid group, which affects its solubility and chelating properties.
The uniqueness of this compound lies in its dual sulfonic acid groups, which enhance its solubility and metal ion chelation capabilities, making it particularly useful in applications requiring high water solubility and strong metal binding.
Propriétés
Numéro CAS |
31568-84-0 |
|---|---|
Formule moléculaire |
C9H7NO7S2 |
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
8-hydroxyquinoline-5,7-disulfonic acid |
InChI |
InChI=1S/C9H7NO7S2/c11-9-7(19(15,16)17)4-6(18(12,13)14)5-2-1-3-10-8(5)9/h1-4,11H,(H,12,13,14)(H,15,16,17) |
Clé InChI |
XSULSEYNDUGHLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)O)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


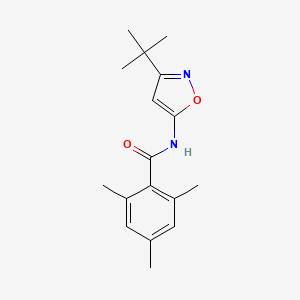
![2-Chloro-1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]ethan-1-one](/img/structure/B12889123.png)
![2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12889125.png)
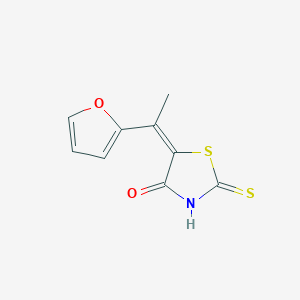
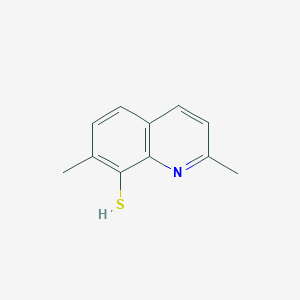
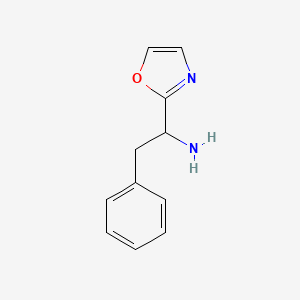
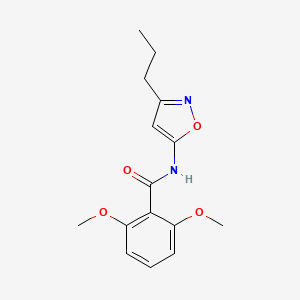
![2-(Diphenylphosphanyl)-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12889156.png)

![1H-Pyrrole, 3-(4-methoxyphenyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B12889174.png)
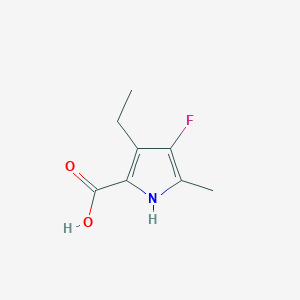
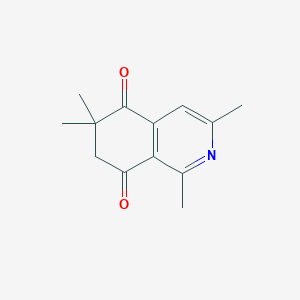
![3-[3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B12889217.png)

